

# An In-Depth Technical Guide to the Material Safety of ChloromethylNaphthalene

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Chloromethyl naphthalene*

Cat. No.: *B13835134*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the material safety properties of chloromethylnaphthalene (CMN), a versatile but hazardous chemical intermediate. Moving beyond a standard Material Safety Data Sheet (MSDS), this document synthesizes critical safety data with practical, field-proven insights. It is designed to empower researchers, scientists, and drug development professionals to handle CMN with the highest degree of safety and efficacy. Our focus is on the causality behind safety protocols, ensuring a deep understanding of the risks and the rationale for mitigation strategies.

## Section 1: Chemical Identity and Physicochemical Properties

1-(Chloromethyl)naphthalene, also known as 1-naphthylmethyl chloride, is an aromatic hydrocarbon derivative.<sup>[1][2]</sup> Its utility as a chemical intermediate in the synthesis of dyes, resins, and pharmaceuticals, including potential antifungal agents and kinase inhibitors, is well-established.<sup>[3]</sup> However, its reactivity also underpins its hazardous nature.

Understanding the physical and chemical properties of CMN is the foundation of its safe handling. These properties dictate its behavior under various laboratory and storage conditions, influencing decisions from solvent choice to fire suppression methods.

Table 1: Physicochemical Properties of 1-(Chloromethyl)naphthalene

| Property          | Value                                                              | Source(s)                               |
|-------------------|--------------------------------------------------------------------|-----------------------------------------|
| CAS Number        | 86-52-2                                                            | <a href="#">[1]</a> <a href="#">[4]</a> |
| Molecular Formula | C <sub>11</sub> H <sub>9</sub> Cl                                  | <a href="#">[4]</a>                     |
| Molecular Weight  | 176.64 g/mol                                                       | <a href="#">[4]</a>                     |
| Appearance        | White powder or colorless liquid (depending on ambient conditions) | <a href="#">[5]</a>                     |
| Melting Point     | 20-22 °C (prismatic crystal)                                       | <a href="#">[5]</a>                     |
| Boiling Point     | 291-292 °C (at atmospheric pressure)                               | <a href="#">[5]</a>                     |
| Density           | 1.180 g/cm <sup>3</sup>                                            | <a href="#">[5]</a>                     |
| Solubility        | Soluble in benzene and ethanol; does not mix well with water       | <a href="#">[5]</a>                     |
| Vapor Pressure    | Negligible                                                         | <a href="#">[5]</a>                     |
| Flash Point       | 113 °C (closed cup)                                                | <a href="#">[6]</a>                     |

Note: Properties can vary slightly based on purity and isomeric composition.

## Section 2: Hazard Identification and Toxicological Profile

Chloromethylnaphthalene is classified as a hazardous substance, primarily due to its corrosive nature and toxicity.[\[5\]](#) It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[\[1\]](#)[\[7\]](#)

## Acute and Chronic Health Effects

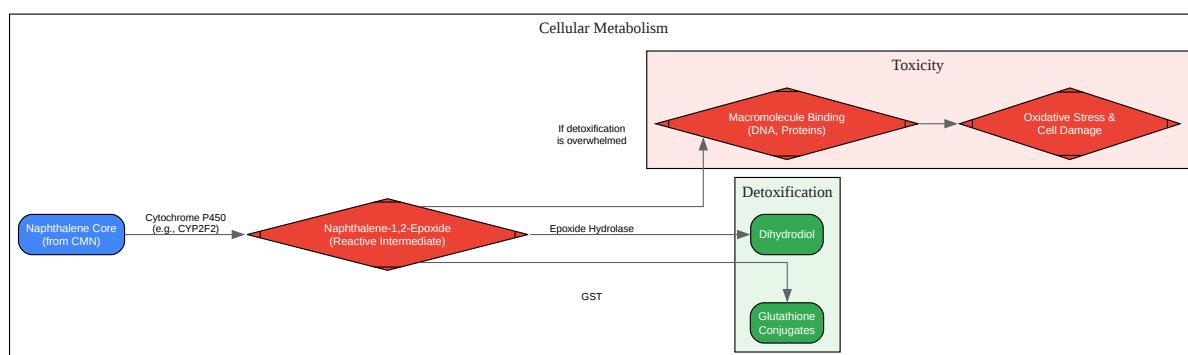
Acute Exposure:

- Oral: Ingestion can cause severe chemical burns in the mouth and gastrointestinal tract, with a risk of perforation.[\[5\]](#)[\[6\]](#) Animal studies indicate that ingestion of less than 150 grams could be fatal or cause serious health damage.[\[5\]](#) The oral LD50 in rats is reported as 890 mg/kg.[\[2\]](#)[\[6\]](#)
- Dermal: Skin contact may be harmful, with potential for systemic effects following absorption.[\[5\]](#) It can produce severe chemical burns, which may be deep with distinct edges and slow to heal.[\[5\]](#)
- Inhalation: Inhalation of dust or mists can cause respiratory irritation, coughing, choking, and damage to the mucous membranes.[\[5\]](#) In severe cases, it can lead to chemical pneumonitis and pulmonary edema, which can be lethal.[\[5\]](#)
- Eye Contact: Direct eye contact is extremely dangerous, causing severe burns, lachrymation (tearing), and potentially irreversible damage leading to blindness.[\[4\]](#)[\[5\]](#)

**Chronic Exposure:** Prolonged or repeated exposure can lead to cumulative health effects.[\[5\]](#) This may include erosion of teeth, inflammation of the mouth lining, and chronic skin or conjunctiva inflammation.[\[5\]](#) There is limited evidence of a carcinogenic effect, and it has not been classified as a carcinogen by IARC.[\[5\]](#)[\[7\]](#) However, as a chlorinated aromatic hydrocarbon and a potential alkylating agent, it should be handled as a potential mutagen.[\[3\]](#)

## Mechanism of Toxicity: A Dual Threat

The toxicity of chloromethylnaphthalene is multifaceted, stemming from both its naphthalene core and the reactive chloromethyl group.


- Naphthalene-like Metabolic Activation: The naphthalene moiety is metabolized by cytochrome P450 enzymes, primarily in the liver and lungs, to form reactive electrophilic intermediates like 1,2-naphthalene epoxide.[\[8\]](#) This epoxide is the first and obligate step in naphthalene-induced toxicity.[\[6\]](#) It can be detoxified by conjugation with glutathione (GSH) or hydration via epoxide hydrolase.[\[1\]](#)[\[6\]](#) However, if these detoxification pathways are overwhelmed, the epoxide can bind to cellular macromolecules, leading to oxidative stress, lipid peroxidation, and cell death.[\[2\]](#)[\[9\]](#) This mechanism is particularly implicated in the hemolytic anemia observed in cases of naphthalene poisoning, especially in individuals with

a glucose-6-phosphate dehydrogenase (G6PD) deficiency who have a reduced capacity to handle oxidative stress.[9][10]

- Alkylating Agent Activity: The chloromethyl group makes CMN a reactive alkylating agent.[11] Alkylating agents are electrophilic compounds that can covalently attach alkyl groups to nucleophilic sites on biological molecules, most notably DNA.[12] This can lead to DNA damage, mutations, and cytotoxicity.[11][13] This property is the basis for the use of some alkylating agents in chemotherapy but also underlies their carcinogenic potential.[11] The corrosive effects of CMN on skin and mucous membranes are likely a direct result of this reactivity.

#### Diagram: Metabolic Activation Pathway of the Naphthalene Moiety

Below is a simplified representation of the metabolic pathway leading to the formation of toxic intermediates from the naphthalene core, a key aspect of chloromethylnaphthalene's toxicity.



[Click to download full resolution via product page](#)

Caption: Metabolic activation of the naphthalene core of CMN to a reactive epoxide.

## Section 3: Safe Handling, Storage, and Disposal

The cornerstone of working safely with chloromethylnaphthalene is a combination of robust engineering controls, appropriate personal protective equipment (PPE), and stringent work practices.

### Engineering Controls and Personal Protective Equipment (PPE)

- Ventilation: All work with CMN must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[7][14]
- Eye Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes and dust.[5][7]
- Skin Protection: A lab coat and a complete suit protecting against chemicals should be worn. [7][15] For glove selection, materials resistant to both aromatic and chlorinated hydrocarbons are necessary. Nitrile gloves may be suitable for incidental contact, but for extended contact or immersion, more robust options like Viton™ or Norfoil™ gloves are recommended.[16] Always inspect gloves for damage before use and remove them using the proper technique to avoid skin contact.[7][15]
- Respiratory Protection: If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with cartridges for organic vapors and acid gases is required.[5]
- Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[5]

### Laboratory Handling Protocol

This protocol outlines the essential steps for safely handling chloromethylnaphthalene in a research environment.

- Preparation:

- Ensure all necessary PPE is available and in good condition.
- Verify that the chemical fume hood is functioning correctly.
- Have spill cleanup materials readily available.
- Clearly delineate the work area for handling CMN.
- Handling:
  - Avoid all personal contact, including inhalation.[5]
  - Do not eat, drink, or smoke in the handling area.[5]
  - Keep containers securely sealed when not in use.[5]
  - Avoid the formation of dust and aerosols.[7]
  - When making solutions, always add the material to the solvent slowly. Never add solvent to the material to avoid a violent reaction.[5]
- Post-Handling:
  - Wash hands thoroughly with soap and water after handling.[5]
  - Decontaminate all equipment and work surfaces after use. A 10% bleach solution can be effective, but ensure it is compatible with the surfaces and equipment.[17] A final rinse with water is recommended.[17]
  - Contaminated clothing should be laundered separately before reuse.[5]

## Storage and Incompatibility

Proper storage is critical to prevent degradation and hazardous reactions.

- Conditions: Store in a cool, dry, well-ventilated area in tightly sealed original containers.[5][6] Storage in a refrigerator (approx. 4°C) is also recommended.[3]
- Incompatibilities: CMN is incompatible with and should be segregated from:

- Strong oxidizing agents (e.g., nitrates, perchlorates): Can cause ignition.[2][5]
- Strong bases and alkalis: Can cause a reaction that liberates heat.[5]
- Alcohols, amines, and water: Reacts with these substances.[5][7]
- Metals (e.g., mild steel, galvanized steel, zinc): Reacts to produce highly flammable hydrogen gas.[5] Do not use aluminum or galvanized containers for storage.[5]

## Disposal

All waste containing chloromethylnaphthalene must be treated as hazardous waste.

- Procedure: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[7] One method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[7]
- Containers: Empty containers may retain product residue and should be disposed of as hazardous waste.[5]
- Regulations: Always adhere to local, state, and federal regulations for hazardous waste disposal.[9]

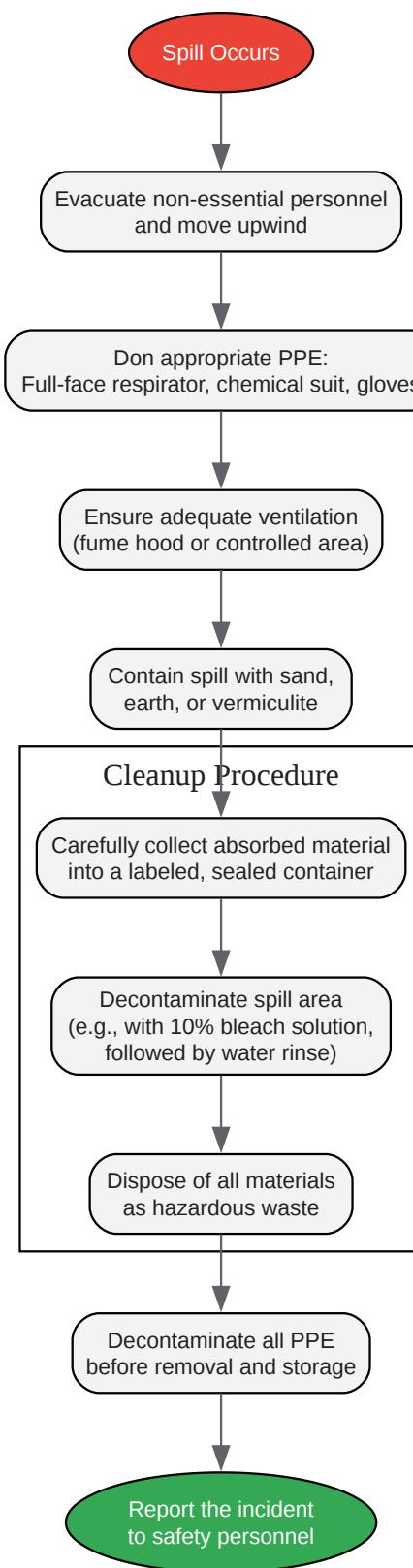
## Section 4: Emergency Procedures

Prompt and correct action during an emergency can significantly mitigate the harm caused by chloromethylnaphthalene exposure or spills.

## First-Aid Measures

- Inhalation: Move the person to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
- Skin Contact: Immediately flush the skin with large amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. A safety shower should be used if available. Seek immediate medical attention.[5][7]

- Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if it can be done easily. Seek immediate medical attention.[5][7]
- Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 1-2 glasses of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7]


## Fire-Fighting Measures

- Extinguishing Media: Use dry chemical, carbon dioxide (CO<sub>2</sub>), or alcohol-resistant foam.[7] A water spray can be used to cool fire-exposed containers, but a direct water stream should not be used on the burning material as it can cause spreading.[5][18]
- Specific Hazards: CMN is combustible and may emit acrid smoke and corrosive fumes, including hydrogen chloride and phosgene, upon heating or combustion.[2][5] It may also react with metals to produce flammable hydrogen gas.[5]
- Protective Equipment: Firefighters must wear full body protective clothing and a self-contained breathing apparatus (SCBA).[5]

## Accidental Release Measures (Spill Cleanup)

A swift and organized response is crucial for managing spills.

Diagram: Workflow for Chloromethylnaphthalene Spill Cleanup



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the safe cleanup of a chloromethylnaphthalene spill.

## Section 5: Synthesis and Reactivity Considerations

Understanding the synthesis of chloromethylnaphthalene is important for anticipating potential impurities and handling reactive intermediates. A common laboratory-scale synthesis is the Blanc chloromethylation reaction.[19]

### Example Synthesis Protocol (Blanc Chloromethylation)

This is an illustrative protocol and should be adapted and risk-assessed for specific laboratory conditions.

- Reaction Setup: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, combine naphthalene, paraformaldehyde, glacial acetic acid, phosphoric acid, and concentrated hydrochloric acid.[1]
- Heating: Heat the mixture in a water bath at 80-85°C with vigorous stirring for several hours. [1]
- Workup:
  - Cool the reaction mixture and transfer it to a separatory funnel.
  - Wash the crude product sequentially with cold water and a cold 10% potassium carbonate solution to neutralize residual acids.[1]
  - Separate the organic layer and dry it over an anhydrous salt like potassium carbonate.[1]
- Purification: The final product can be purified by distillation under reduced pressure.[1]

Safety Considerations during Synthesis:

- The reaction generates lachrymatory and vesicant (blistering) by-products.[1]
- Careful control of temperature is crucial to prevent runaway reactions and resinification of the product.[1]
- The workup procedure involves handling corrosive acids and requires careful neutralization.

## References

- Naphthalene, 1-chloromethyl-. Organic Syntheses Procedure. [\[Link\]](#)
- 1-naphthaldehyde - Organic Syntheses Procedure. [\[Link\]](#)
- Hemolytic Crisis following Naphthalene Mothball Ingestion in a 21-Month-Old Patient with Glucose-6-Phosphate Dehydrogenase (G6PD) Deficiency. PMC - NIH. [\[Link\]](#)
- Acute haemolytic anaemia following naphthalene poisoning in a G6PD deficient patient. Journal of Community Hospital Internal Medicine Perspectives. [\[Link\]](#)
- 1-ChloromethylNaphthalene | C11H9Cl | CID 6845. PubChem. [\[Link\]](#)
- Derivatives of **1-chloromethyl naphthalene**: Synthesis and microbiological evaluation as potential antifungal agents. Der Pharma Chemica. [\[Link\]](#)
- 1-(CHLOROMETHYL)NAPHTHALENE MSDS CAS No: 86-52-2 MSDS. Loba Chemie. [\[Link\]](#)
- Synthesis method of **1-chloromethyl naphthalene** and application of catalyst and non-cationic surfactant thereof.
- Naphthalene poisoning. Wikipedia. [\[Link\]](#)
- Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene.
- Glove Selection Guide. Office of Environment, Health & Safety - UC Berkeley. [\[Link\]](#)
- 7 Key Facts About Alkylating Chemotherapeutic Agents You Need to Know. Medium. [\[Link\]](#)
- What is the Difference Between Water and Dry Chemical Fire Extinguishers?. Vetc. [\[Link\]](#)
- What is the difference between a dry chemical fire extinguisher and a w
- Known and Probable Human Carcinogens. American Cancer Society. [\[Link\]](#)
- Wet Chemical vs. Dry Chemical Fire Suppression Systems.
- Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies. PMC - NIH. [\[Link\]](#)
- An efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide.
- HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2.... NCBI. [\[Link\]](#)
- Alkylating antineoplastic agent. Wikipedia. [\[Link\]](#)
- Water, Foam, and Dry Chemical for ARFF Fire Suppression. Oshkosh Airport Products. [\[Link\]](#)
- Dry Chemical Fire Suppression Systems Explained. Cease Fire. [\[Link\]](#)
- Specific Target Organ Toxicity – Single Exposure March 2017.
- Quenching guide. Reddit. [\[Link\]](#)
- Clinical and High-Dose Alkyl
- Laboratory Equipment Decontamination Procedures.
- Preparation method of **1-chloromethyl naphthalene**.
- Lecture 28 | Blanc chloromethylation | Name Reactions | Organic Chemistry. YouTube. [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. researchgate.net [researchgate.net]
- 2. Naphthalene Ball Ingestion Leading to Intravascular Hemolysis and Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naphthalene or Mothball Poisoning Manifesting as Acute Intravascular Hemolysis and Acquired Methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4900796A - Process for preparing chloromethylated aromatic materials - Google Patents [patents.google.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. Hemolytic Crisis following Naphthalene Mothball Ingestion in a 21-Month-Old Patient with Glucose-6-Phosphate Dehydrogenase (G6PD) Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. banglajol.info [banglajol.info]
- 11. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 12. Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 7 Key Facts About Alkylating Chemotherapeutic Agents You Need to Know [int.lvhospital.com]
- 14. researchgate.net [researchgate.net]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 17. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]

- 18. oshkoshairport.com [oshkoshairport.com]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Material Safety of ChloromethylNaphthalene]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13835134#chloromethyl-naphthalene-material-safety-data-sheet-msds\]](https://www.benchchem.com/product/b13835134#chloromethyl-naphthalene-material-safety-data-sheet-msds)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)